molecular formula C10H20O B6152726 2-(4,4-dimethylcyclohexyl)ethan-1-ol CAS No. 149394-69-4

2-(4,4-dimethylcyclohexyl)ethan-1-ol

Cat. No. B6152726
CAS RN: 149394-69-4
M. Wt: 156.3
InChI Key:
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Description

“2-(4,4-dimethylcyclohexyl)ethan-1-ol” is a chemical compound with the CAS Number: 149394-69-4 . It has a molecular weight of 156.27 . The IUPAC name for this compound is also “2-(4,4-dimethylcyclohexyl)ethan-1-ol” and its InChI code is 1S/C10H20O/c1-10(2)6-3-9(4-7-10)5-8-11/h9,11H,3-8H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “2-(4,4-dimethylcyclohexyl)ethan-1-ol” can be represented by the InChI code: 1S/C10H20O/c1-10(2)6-3-9(4-7-10)5-8-11/h9,11H,3-8H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“2-(4,4-dimethylcyclohexyl)ethan-1-ol” is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Fragrance Material Review and Safety Assessment

A toxicologic and dermatologic review presented the use of structurally related fragrance compounds, focusing on their safety and application in fragrances. This review encompasses the physical properties, skin irritation, mucous membrane (eye) irritation, skin sensitization, and genotoxicity data of such compounds, demonstrating their broad utility in consumer products and the importance of thorough safety assessments (Scognamiglio et al., 2013).

Phase Transition Studies in Gas Hydrates

Research on methane+ethane mixed-gas hydrate, influenced by similar cyclic compounds, explored phase transitions under specific conditions. This study, using Raman spectroscopy and isothermal phase equilibrium measurements, highlighted the complex behavior of gas hydrates, which is crucial for understanding and harnessing these structures for energy storage and transportation applications (Matsumoto et al., 2011).

Synthesis of Novel Woody–Ambery Odorants

In the quest to discover new fragrance molecules with improved bioavailability, research has led to the synthesis of novel woody–ambery odorants. These studies involve intricate organic syntheses to create compounds with specific olfactory properties, showcasing the chemical's potential in creating new sensory experiences (Kraft & Popaj, 2008).

Catalysis and Epoxidation Reactions

Manganese complexes with tetradentate N4 ligands, incorporating similar structural motifs, have been synthesized and applied in the epoxidation of olefins using hydrogen peroxide. This research underscores the role of such compounds in developing highly efficient and selective catalysts for important chemical transformations (Yu et al., 2012).

Antibacterial Compound Discovery from Bacillus Pumilus

The isolation and identification of new compounds from Bacillus pumilus, including structurally related compounds, have shown promising antibacterial activity. This study exemplifies the potential of natural and structurally related compounds in the development of new antibacterial agents, addressing the critical need for novel antibiotics in the face of increasing resistance (Chu et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4,4-dimethylcyclohexyl)ethan-1-ol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4,4-dimethylcyclohexanone", "ethyl magnesium bromide", "water", "sodium hydroxide", "sulfuric acid", "sodium chloride", "magnesium sulfate", "sodium sulfate", "anhydrous sodium sulfate", "ethanol" ], "Reaction": [ "Step 1: Preparation of 4,4-dimethylcyclohexanone by the oxidation of 4,4-dimethylcyclohexanol using sulfuric acid and sodium dichromate.", "Step 2: Conversion of 4,4-dimethylcyclohexanone to 2-(4,4-dimethylcyclohexyl)ethan-1-ol by the reaction with ethyl magnesium bromide in the presence of water and sodium chloride.", "Step 3: Workup of the reaction mixture by the addition of sulfuric acid and water followed by extraction with ethyl acetate.", "Step 4: Purification of the product by distillation and drying with anhydrous sodium sulfate." ] }

CAS RN

149394-69-4

Product Name

2-(4,4-dimethylcyclohexyl)ethan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.3

Purity

95

Origin of Product

United States

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